N-[1-(furan-2-yl)ethyl]-3-iodoaniline N-[1-(furan-2-yl)ethyl]-3-iodoaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16255683
InChI: InChI=1S/C12H12INO/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3
SMILES:
Molecular Formula: C12H12INO
Molecular Weight: 313.13 g/mol

N-[1-(furan-2-yl)ethyl]-3-iodoaniline

CAS No.:

Cat. No.: VC16255683

Molecular Formula: C12H12INO

Molecular Weight: 313.13 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(furan-2-yl)ethyl]-3-iodoaniline -

Specification

Molecular Formula C12H12INO
Molecular Weight 313.13 g/mol
IUPAC Name N-[1-(furan-2-yl)ethyl]-3-iodoaniline
Standard InChI InChI=1S/C12H12INO/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3
Standard InChI Key HFGMWRKDESVYTD-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CO1)NC2=CC(=CC=C2)I

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N-[1-(Furan-2-yl)ethyl]-3-iodoaniline consists of a furan ring (a five-membered oxygen-containing heterocycle) linked via an ethyl group to a 3-iodoaniline moiety. The iodine atom occupies the meta-position relative to the amine group on the benzene ring, while the furan ring contributes π-electron density and stereoelectronic effects . The compound’s 2D and 3D structural representations (Figure 1) highlight its planar aromatic systems and the spatial orientation of functional groups, which influence its reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂INO
Molecular Weight313.13 g/mol
IUPAC NameN-[1-(furan-2-yl)ethyl]-3-iodoaniline
Canonical SMILESCC(C1=CC=CO1)NC2=CC(=CC=C2)I
InChI KeyHFGMWRKDESVYTD-UHFFFAOYSA-N

Spectroscopic and Computational Data

The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra provide insights into its functional groups. The amine group (-NH-) exhibits a characteristic broad peak near 3300–3500 cm⁻¹ in IR, while the furan ring’s C-O-C stretching appears at ~1250 cm⁻¹. In ¹H NMR, the aromatic protons of the aniline ring resonate as a multiplet between δ 6.5–7.5 ppm, and the ethyl group’s methyl protons appear as a triplet near δ 1.2–1.5 ppm . Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, reflecting its polar nature due to the iodine and amine groups .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of N-[1-(furan-2-yl)ethyl]-3-iodoaniline typically involves multi-step sequences:

  • Formation of the Furan-Ethyl Backbone: Starting with furan-2-carbaldehyde, reductive amination with aniline derivatives introduces the ethylamine linker .

  • Iodination of Aniline: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) selectively substitutes the meta-position of aniline .

  • Coupling Reactions: Mitsunobu reactions or palladium-catalyzed cross-couplings connect the furan-ethyl and iodinated aniline moieties .

A representative synthesis (Scheme 1) begins with 3-iodoaniline, which undergoes protection of the amine group followed by a Mitsunobu reaction with (S)-ethyl lactate to install the furan-ethyl unit . Yields exceeding 90% are achievable with optimized conditions (e.g., diisopropyl azodicarboxylate (DIAD) as a coupling agent and tetrahydrofuran (THF) as solvent) .

Reaction Optimization

Critical parameters for high yield and purity include:

  • Temperature: Reactions performed at 0–5°C minimize side reactions during iodination .

  • Catalysts: Palladium(II) acetate enhances coupling efficiency in Suzuki-Miyaura reactions .

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of iodinated intermediates .

Reactivity and Functionalization

Electrophilic Substitution

The iodine atom’s electron-withdrawing effect activates the aniline ring for electrophilic substitution. Nitration and sulfonation preferentially occur at the para-position relative to iodine, yielding derivatives like 3-iodo-4-nitroaniline . Conversely, the furan ring undergoes electrophilic substitution at the 5-position due to its electron-rich nature .

Cross-Coupling Reactions

The C–I bond in N-[1-(furan-2-yl)ethyl]-3-iodoaniline participates in Ullmann and Buchwald-Hartwig couplings, enabling the formation of C–C and C–N bonds. For example, coupling with arylboronic acids produces biaryl derivatives, which are valuable in drug discovery .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, enhancing the compound’s stability while retaining the iodine substituent . Selective reduction of the amine group to a secondary alcohol is also feasible using lithium aluminum hydride (LiAlH₄) .

Catalyst DerivativeYield (%)ee (%)
13a9534
18b9947
13i3027
Data adapted from ACS Org. Inorg. Au (2023) .

Challenges and Future Directions

Synthetic Limitations

Current routes face challenges in deiodination during nitro group reductions and low yields for ortho-substituted derivatives . Advanced protecting group strategies (e.g., tosyl groups) and flow chemistry techniques may address these issues .

Expanding Biological Applications

Future studies should explore the compound’s potential in targeting iodine-dependent enzymes (e.g., thyroid peroxidases) and its use in radiopharmaceuticals, leveraging the β-emitting isotope iodine-131.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator